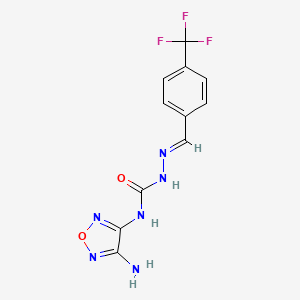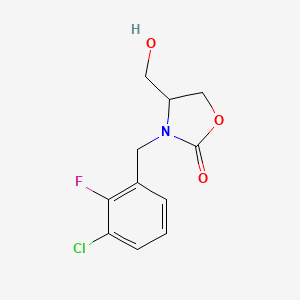
N-(3,4-dihydro-2H-chromen-3-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromene-thiazole derivatives often involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, novel organic ligands, including chromene derivatives, have been synthesized from 3-formylchromone and oxamic acid thiohydrazides, leading to the formation of metal complexes with Cu, Co, and Ni by interacting with MCl2 (Myannik et al., 2018). Another method involves a rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under environmentally benign conditions (Raval et al., 2012).
Molecular Structure Analysis
The molecular structure of chromene-thiazole derivatives is crucial for understanding their chemical reactivity and biological activity. X-ray crystallography has been employed to solve the crystal structure of these compounds, revealing their geometric and electronic configurations. For example, the crystal structure of a copper(II) complex showed coordination in a distorted triangular bipyramidal geometry, highlighting the role of the chromene and thiazole moieties in complex formation (Myannik et al., 2018).
科学的研究の応用
Synthesis and Chemical Characterization
The compound is part of a broader class of chemicals that have been synthesized and characterized for various scientific purposes. For instance, derivatives of this compound have been synthesized using environmentally benign procedures under microwave irradiation, showing significant antibacterial and antifungal activities. The structures of these compounds were confirmed through various analytical techniques, including IR, NMR (1H & 13C), and mass spectral analyses, highlighting the compound's potential in antimicrobial applications (Raval, Naik, & Desai, 2012).
Biological Activities and Applications
Antimicrobial Activity : A variety of derivatives synthesized from the compound have shown significant antimicrobial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents. This activity is attributed to the structural features of the compounds, which have been optimized for biological efficacy (Raval, Naik, & Desai, 2012).
Adenosine Receptor Ligands : Chromone–thiazole hybrids, related to the compound , have been designed as potential ligands for human adenosine receptors. The synthesis of these hybrids involved amidation methods from chromone-2-carboxylic acid, showcasing the compound's relevance in therapeutic applications, particularly in targeting adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).
Antimicrobial Coatings : Derivatives of the compound have been utilized in antimicrobial coatings, particularly in polyurethane varnishes. The inclusion of these derivatives in coatings has been shown to impart very good antimicrobial effects, suggesting their use in protective coatings and materials science applications (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Metal Complexes : The compound has also been used to synthesize novel metal complexes with copper(II), cobalt(II), and nickel(II), which have been characterized through crystal structure analysis and electrochemical studies. These complexes have potential applications in catalysis and materials science (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(13-10-23-17(19-13)15-6-3-7-22-15)18-12-8-11-4-1-2-5-14(11)21-9-12/h1-7,10,12H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDNIMEPWJUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NC(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)


![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)
![1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)
![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)


![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)